molecular formula C23H24N4O4S2 B15102302 ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B15102302
M. Wt: 484.6 g/mol
InChI Key: HMZSIGXOECQMBI-VKAVYKQESA-N
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Description

Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as piperidine, pyrido[1,2-a]pyrimidine, and thiazolidine

Preparation Methods

The synthesis of ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core pyrido[1,2-a]pyrimidine structure, followed by the introduction of the piperidine and thiazolidine moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine and pyrido[1,2-a]pyrimidine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and thiazolidine-containing molecules. Compared to these, ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Synthesis

The compound features a pyrido-pyrimidine core with various functional groups, including thiazolidinone and piperidine moieties. The synthesis typically involves multi-step reactions, including condensation and cyclization processes. While specific synthetic routes are not extensively documented in the literature, they likely involve optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 31.25 to 62.5 µg/mL against standard bacterial strains .

Anticancer Activity

The anticancer potential of ethyl 1-(4-oxo...) has been explored through various in vitro assays. Compounds with similar structures have demonstrated cytostatic activity against different cancer cell lines. For example, studies report that certain thiazolidinone derivatives exhibit significant inhibitory effects on pancreatic cancer cell lines, suggesting a promising avenue for further research into this compound's anticancer properties .

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest. Research has shown that thiazolidinone derivatives can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in experimental models. The precise mechanism often involves the modulation of signaling pathways associated with inflammation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on thiazolidinone derivatives demonstrated their effectiveness against a range of bacterial pathogens. The derivatives exhibited varying degrees of antibacterial activity, with some showing comparable effects to established antibiotics.
  • Cytotoxicity Assays : In vitro cytotoxicity assays using cancer cell lines revealed that certain structural analogs of the compound significantly inhibited cell proliferation. These findings suggest that modifications in the structure can lead to enhanced biological activity.

Research Findings

Research indicates that the biological activity of ethyl 1-(4-oxo...) is closely linked to its structural features:

  • Thiazolidinone moiety : Plays a crucial role in antimicrobial and anticancer activities.
  • Pyrido-pyrimidine core : Contributes to the overall pharmacological profile by interacting with specific biological targets.

Properties

Molecular Formula

C23H24N4O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 1-[4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C23H24N4O4S2/c1-3-10-27-21(29)17(33-23(27)32)14-16-19(24-18-7-5-6-11-26(18)20(16)28)25-12-8-15(9-13-25)22(30)31-4-2/h3,5-7,11,14-15H,1,4,8-10,12-13H2,2H3/b17-14-

InChI Key

HMZSIGXOECQMBI-VKAVYKQESA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC=C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC=C

Origin of Product

United States

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